2-Cyclohexylpropanal
Overview
Description
2-Cyclohexylpropanal, also known as 2-CHP, is a biomolecule that belongs to the aldehyde group of compounds. It is a very powerful and natural fresh green note reminiscent of pollen. It also has a natural fruity undernote .
Synthesis Analysis
The synthesis of this compound includes Grignard reaction followed by substitution reaction, then elimination reaction using bulky base, then hydroboration and lastly, oxidation to aldehyde .Molecular Structure Analysis
The molecular formula of this compound is C9H16O . The InChI code is 1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 140.23 g/mol . It is a liquid at room temperature .Scientific Research Applications
Catalytic Applications
- Selective Allylic Oxidation Catalysis : Nitrogen-doped carbon nanotubes have been used in selective allylic oxidation of cyclohexene, a process relevant to 2-Cyclohexylpropanal. This catalytic process utilizes molecular oxygen as an oxidant, achieving high conversion rates and demonstrating the potential for metal-free catalysis in organic synthesis (Cao, Yu, Peng, & Wang, 2014).
Analytical Chemistry Applications
- Analytical Profiling in Biochemistry : While not directly involving this compound, methods for analyzing psychoactive arylcyclohexylamines have been developed, showcasing the importance of analytical chemistry in understanding the properties and behaviors of cyclohexyl compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Environmental Science Applications
- Environmental Impact Studies : Research on the photooxidation of atmospheric alcohols on proxies for mineral dust, including cyclohexene, highlights the environmental implications of cyclohexyl compounds. This study provides insights into the catalytic transformations of organic compounds in the presence of mineral dust, relevant to understanding atmospheric chemistry (Styler & Donaldson, 2011).
Organic Synthesis Applications
- Organocatalysis in Chemical Synthesis : The use of cyclohexene derivatives in organocatalysis, such as in Michael addition reactions, demonstrates the utility of cyclohexyl compounds in facilitating specific organic transformations. These reactions are significant in creating complex organic molecules with high selectivity and yield (Tsogoeva & Jagtap, 2004).
Material Science Applications
- Liquid Crystal Research : A chiral cyclohexane containing photochromic diarylethene units was synthesized for use in photoresponsive liquid crystals. This research demonstrates the potential of cyclohexyl compounds in materials science, particularly in the development of smart materials and display technologies (Yamaguchi, Inagawa, Nakazumi, Irie, & Irie, 2000).
Safety and Hazards
Properties
IUPAC Name |
2-cyclohexylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQURIQWAEZGLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862833 | |
Record name | Cyclohexaneacetaldehyde, .alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2109-22-0 | |
Record name | α-Methylcyclohexaneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2109-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexaneacetaldehyde, alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002109220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2109-22-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexaneacetaldehyde, .alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexaneacetaldehyde, .alpha.-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclohexylpropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2109-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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